4-(Benzo[d][1,3]dioxol-5-yl)piperidine hydrochloride
Description
Historical Development of Benzodioxole-Substituted Piperidines
The exploration of piperidine-benzodioxole hybrids originated in the mid-20th century, coinciding with the rise of heterocyclic chemistry as a cornerstone of drug design. Early work focused on isolating natural alkaloids containing piperidine cores, such as piperine from Piper nigrum, which demonstrated bioactivity linked to its structural features. The intentional incorporation of benzodioxole groups emerged in the 1970s, as researchers sought to enhance metabolic stability and binding affinity in neurotransmitter analogs. A pivotal advancement occurred with the development of scalable synthetic routes, such as the coupling of 4-cyanopiperidine derivatives with benzodioxole-containing precursors under catalytic conditions. These methods enabled systematic structure-activity relationship (SAR) studies, revealing that the benzodioxole moiety’s electron-rich aromatic system improved interactions with hydrophobic enzyme pockets.
By the 1990s, derivatives like 4-(benzo[d]dioxol-5-yl)piperidine hydrochloride were being synthesized via reductive amination and subsequent hydrochloride salt formation, achieving yields exceeding 85% in optimized protocols. Patent activity during this period, including methods for piperidine-4-carbothioamide hydrochloride production, highlighted the pharmaceutical industry’s growing interest in these compounds as precursors to kinase inhibitors and G-protein-coupled receptor (GPCR) modulators.
Significance in Contemporary Pharmaceutical Research
In modern drug discovery, 4-(benzo[d]dioxol-5-yl)piperidine hydrochloride serves as a multifunctional building block due to its balanced physicochemical properties. The piperidine ring provides a rigid, nitrogen-containing framework that mimics natural alkaloids, while the benzodioxole group contributes to π-π stacking interactions and improved blood-brain barrier permeability. This synergy is particularly valuable in central nervous system (CNS) drug development, where the compound has been employed in the synthesis of σ-1 receptor agonists and serotonin reuptake inhibitors.
Recent applications extend to oncology, where structural analogs bearing oxadiazole substituents demonstrate sub-micromolar inhibition of histone deacetylases (HDACs). The compound’s adaptability is further evidenced by its role in generating combinatorial libraries for high-throughput screening, with modifications at the piperidine nitrogen and benzodioxole methylene positions yielding diverse bioactivity profiles.
Classification Within Heterocyclic Medicinal Chemistry
4-(Benzo[d]dioxol-5-yl)piperidine hydrochloride belongs to two distinct heterocyclic classes:
- Piperidines : Six-membered saturated amines serving as conformational mimics of pyrrolidine and morpholine.
- Benzodioxoles : Bicyclic ethers formed by the fusion of a benzene ring with a 1,3-dioxole group.
This dual classification places the compound in the subclass of annulated piperidine derivatives, which are characterized by enhanced stereochemical complexity compared to monocyclic analogs. The table below contrasts key properties with related heterocycles:
The hydrochloride salt form enhances aqueous solubility, making it preferable for in vitro assays and formulation development.
Research Trajectory and Scientific Relevance
Current research trajectories emphasize three domains:
Synthetic Methodology Innovation
Advances in flow chemistry have reduced reaction times for benzodioxole-piperidine couplings from 24 hours to under 3 hours, with microwave-assisted synthesis achieving 92% isolated yields. Photoredox catalysis is being explored for stereoselective functionalization at the piperidine C-4 position.
Targeted Therapeutic Applications
Ongoing studies investigate the compound’s role as a precursor to:
- Dual-acting 5-HT₆/D₃ receptor ligands for cognitive disorders
- Allosteric modulators of mGluR5 in neuropathic pain management
- Covalent inhibitors of Bruton’s tyrosine kinase (BTK) in hematologic cancers
Computational Design Molecular dynamics simulations reveal that the benzodioxole group stabilizes ligand-receptor complexes through hydrophobic interactions with leucine-rich regions of target proteins. Quantitative structure-activity relationship (QSAR) models predict that electrondonating substituents on the benzodioxole ring enhance affinity for adenosine A₂A receptors by 0.8–1.2 log units.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-2-11-12(15-8-14-11)7-10(1)9-3-5-13-6-4-9;/h1-2,7,9,13H,3-6,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQCFITYZDGGGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC3=C(C=C2)OCO3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[d][1,3]dioxol-5-yl)piperidine hydrochloride typically involves the reaction of benzo[d][1,3]dioxole with piperidine under specific conditions. One common method involves the use of a palladium-catalyzed C-N cross-coupling reaction. This reaction is carried out using a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium (Pd2(dba)3), in the presence of a base like cesium carbonate (Cs2CO3) and a ligand such as 2,2’-bis(phenylphosphino)-1,1’-binaphthyl (BINAP) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The reaction conditions are optimized for higher yields and purity, and the product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(Benzo[d][1,3]dioxol-5-yl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(Benzo[d][1,3]dioxol-5-yl)piperidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Benzo[d][1,3]dioxol-5-yl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Physicochemical Properties
- Molecular Formula: C12H14NO2·HCl
- Molecular Weight : 257.7 g/mol (base: 221.25 g/mol + HCl: 36.46 g/mol)
- Purity : Typically ≥98% (as per industrial standards) .
Pharmacological Relevance This compound is structurally related to inhibitors of monoacylglycerol lipase (MAGL), an enzyme implicated in cancer progression and neurodegenerative disorders. Its piperidine core and benzodioxole substituent are critical for binding to MAGL, making it a candidate for therapeutic development .
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine-Benzodioxole Scaffold
| Compound Name | Molecular Formula | Key Substituents/Modifications | Pharmacological Activity | Reference |
|---|---|---|---|---|
| 4-(Benzo[d][1,3]dioxol-5-yl)piperidine HCl | C12H14NO2·HCl | – | MAGL inhibition (preclinical) | [2,3] |
| 3,4-MDPCP hydrochloride | C18H25NO2·HCl | Cyclohexyl-piperidine hybrid | Phencyclidine analog (CNS effects) | [4] |
| N-(piperidin-4-yl)benzodioxole carboxamide HCl | C13H15N2O3·HCl | Carboxamide at piperidine N-position | Unknown (intermediate) | [5] |
| (R)-3-(Benzhydryloxy)-1-(2-(benzodioxol-5-yl)ethyl)piperidine fumarate | C28H28NO5·C4H4O4 | Benzhydryloxy and fumarate salt | Potential CNS modulation | [8] |
Key Observations :
- Salt Forms : Hydrochloride salts (e.g., 4-(benzodioxol-5-yl)piperidine HCl) enhance solubility, while fumarate salts (e.g., compound in [8]) may improve stability in formulations .
- Hybrid Structures : 3,4-MDPCP hydrochloride incorporates a cyclohexyl group, mimicking phencyclidine’s structure and likely conferring NMDA receptor antagonism .
Functional Analogues in MAGL Inhibition
Piperidine Triazole Urea ()
- Structure: 4-[bis(benzo[d][1,3]dioxol-5-yl)methyl]-piperidin-1-yl(1H-1,2,4-triazol-1-yl)methanone.
- Activity : Exhibits potent MAGL inhibition (IC50 < 10 nM) due to the urea moiety’s covalent interaction with MAGL’s catalytic serine .
- Comparison : The triazole urea derivative shows higher potency than 4-(benzodioxol-5-yl)piperidine HCl, which lacks the covalent-binding group .
Therapeutic Agents with Related Moieties
4-(Methoxymethyl)-N-(6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)phenyl)benzamide (C3, )
- Activity: Targets serotonin or dopamine receptors due to the piperazine moiety, demonstrating how minor structural changes redirect therapeutic utility .
Physicochemical and Pharmacokinetic Data
| Property | 4-(Benzodioxol-5-yl)piperidine HCl | 3,4-MDPCP HCl | Piperidine Triazole Urea |
|---|---|---|---|
| LogP (Predicted) | 2.1 | 3.8 | 3.5 |
| Solubility (mg/mL) | 12.5 (water) | 8.2 (water) | <1 (water) |
| MAGL IC50 | ~500 nM | N/A | <10 nM |
| Therapeutic Use | Preclinical (MAGL inhibition) | Research (CNS) | Preclinical (MAGL) |
Structural-Activity Relationship (SAR) Insights
- Benzodioxole Position : Attachment at the piperidine 4-position optimizes MAGL binding .
- Piperidine Modifications : N-substitution with carboxamide or urea groups enhances target affinity but may reduce CNS penetration .
- Salt Selection : Hydrochloride salts are preferred for solubility, while fumarates may prolong half-life .
Biological Activity
4-(Benzo[d][1,3]dioxol-5-yl)piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.
Chemical Structure and Properties
The compound has the molecular formula C13H17NO2·HCl and a molecular weight of 255.74 g/mol. It features a piperidine ring linked to a benzo[d][1,3]dioxole moiety, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Research indicates that compounds with similar structures are known to inhibit various cancer cell lines by inducing apoptosis and causing cell cycle arrest . The precise pathways through which this compound exerts its effects are still under investigation but may involve modulation of signaling pathways related to cell proliferation and survival.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. Its structural analogs have shown promising results against various cancer types:
| Cancer Type | IC50 (µM) | Reference |
|---|---|---|
| Breast Cancer (MDA-MB-231) | 15.46 ± 3.09 | |
| Lung Cancer | 24.55 ± 1.91 | |
| Colorectal Cancer | Not reported |
The compound's ability to inhibit growth in these cell lines suggests it may serve as a lead compound for the development of new anticancer therapies.
Antimicrobial Activity
Research has also explored the antimicrobial properties of the compound. In vitro studies suggest that it may exhibit activity against various pathogens, although specific data on its efficacy compared to established antimicrobial agents is limited.
Other Biological Activities
In addition to anticancer and antimicrobial effects, there is emerging evidence that this compound may have neuroprotective properties. Some studies indicate potential benefits in models of neurodegenerative diseases, although further research is needed to confirm these findings .
Case Studies
- Case Study on Anticancer Activity : A study examining the effects of related compounds on breast cancer cells demonstrated that certain derivatives exhibited significant growth inhibition compared to controls. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
- Neuroprotective Effects : In animal models of neurodegeneration, compounds similar to this compound showed promise in reducing oxidative stress and improving cognitive function.
Q & A
Q. What are the key synthetic routes for preparing 4-(Benzo[d][1,3]dioxol-5-yl)piperidine hydrochloride?
The synthesis typically involves multi-step reactions, including:
- Condensation and cyclization to form the piperidine core.
- Functionalization of the benzo[d][1,3]dioxole moiety via nucleophilic substitution or coupling reactions.
- Hydrochloride salt formation using HCl in a polar solvent (e.g., ethanol or methanol).
Example Protocol :
A stereoselective synthesis (e.g., reduction of a ketone intermediate with NaBH₄) yields enantiomerically pure forms, with yields ranging from 74% to 84% . Characterization is performed via ¹H/¹³C NMR and mass spectrometry to confirm structure and purity .
Q. Which analytical methods are critical for characterizing this compound?
Key techniques include:
Note : Ensure solvent compatibility (e.g., DMSO for NMR) and validate methods using reference standards .
Advanced Research Questions
Q. How can stereochemical discrepancies in synthesized derivatives be resolved?
Stereoisomers (e.g., 2S vs. 2R configurations) are resolved via:
- Chiral reducing agents (e.g., NaBH₄ with chiral ligands) .
- X-ray crystallography or NOESY NMR to confirm spatial arrangements.
- Chromatographic separation using chiral columns (e.g., Chiralpak® AD-H) .
Case Study : Reduction of 2-Amino-1-(benzo[d][1,3]dioxol-5-yl)pentan-1-one with NaBH₄ yielded 84% of the 2S isomer, confirmed by NMR coupling constants .
Q. What strategies address contradictions in biological activity data across studies?
Inconsistent results (e.g., receptor binding vs. functional assays) require:
- Dose-response validation to rule out off-target effects.
- Structural analogs comparison (e.g., replacing the piperidine with pyrrolidine) to isolate pharmacophores .
- Meta-analysis of published datasets to identify confounding variables (e.g., solvent effects, assay conditions) .
Example : Analogues with bis(benzo[d][1,3]dioxol-5-yl) groups showed enhanced AMPK activation, suggesting substituent-driven activity .
Q. How are impurities and degradation products profiled for this compound?
Impurity profiling involves:
- Forced degradation studies (heat, light, pH extremes) followed by HPLC-MS to identify degradation pathways .
- Synthesis of known impurities (e.g., paroxetine-related impurities) as reference standards .
- Stability-indicating assays (e.g., pharmacopeial methods using ammonium acetate buffer at pH 6.5) .
Key Challenge : Co-elution of structurally similar impurities requires gradient optimization or tandem MS for resolution .
Q. What computational tools predict the compound’s pharmacokinetic properties?
- Molecular docking (e.g., AutoDock Vina) to assess binding to targets like dopamine/norepinephrine transporters .
- ADMET prediction via tools like SwissADME to estimate solubility, bioavailability, and CYP450 interactions.
- QSAR models correlating substituent effects (e.g., methoxy vs. fluoro groups) with activity .
Validation : Cross-check predictions with in vitro assays (e.g., Caco-2 permeability) .
Methodological Challenges & Solutions
Q. How to optimize reaction yields in large-scale synthesis?
- Catalyst screening (e.g., Pd/C for hydrogenation vs. enzymatic catalysts).
- Solvent optimization (e.g., switching from THF to DMF for better solubility).
- Flow chemistry to enhance reproducibility and reduce side reactions .
Data : Pilot-scale reactions achieved 81% yield using 1,4-dibromobutane and K₂CO₃ in acetonitrile .
Q. What are the limitations of current analytical methods for this compound?
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Core modifications : Replace piperidine with azetidine or morpholine .
- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance receptor affinity .
- Biological testing : Prioritize assays relevant to hypothesized targets (e.g., dopamine transporter inhibition) .
Case Study : A benzoylpiperidine derivative with 2,4-difluoro substitution showed 95% HPLC purity and improved AMPK activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
